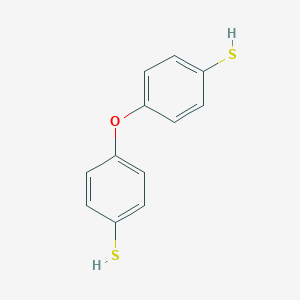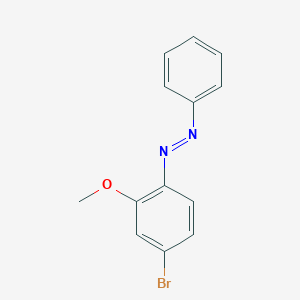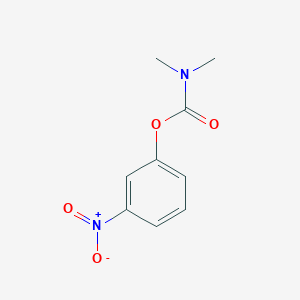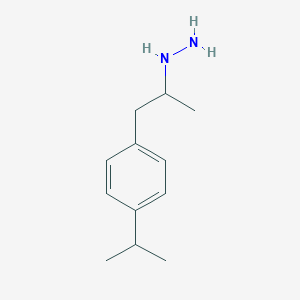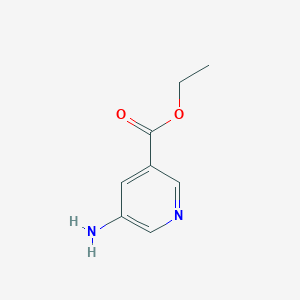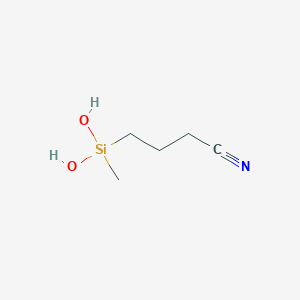![molecular formula C18H22 B098356 1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene CAS No. 16434-58-5](/img/structure/B98356.png)
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene, commonly known as decahydrobenzene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. This compound is a colorless, odorless liquid that is soluble in organic solvents and has a high boiling point.
Mecanismo De Acción
The mechanism of action of decahydrobenzene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and tumor-promoting pathways. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Decahydrobenzene has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer therapy. It has also been shown to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes involved in the inflammatory and tumor-promoting pathways. In addition, it has been shown to have low toxicity and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Decahydrobenzene has several advantages for use in lab experiments, including its high boiling point, low toxicity, and ability to penetrate cell membranes. However, it also has several limitations, including its low solubility in water and its potential to form toxic byproducts during certain reactions.
Direcciones Futuras
There are several potential future directions for research on decahydrobenzene, including:
1. Further studies on its anti-inflammatory and anti-tumor properties, and its potential use in cancer therapy.
2. Development of new synthetic methods for decahydrobenzene that are more efficient and environmentally friendly.
3. Study of the potential toxic effects of decahydrobenzene and its byproducts in humans.
4. Investigation of its potential use as a drug delivery system for targeted cancer therapy.
5. Study of its potential use in other fields of science, such as materials science and nanotechnology.
Conclusion:
In conclusion, decahydrobenzene is a versatile compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and innovations in various fields of science.
Métodos De Síntesis
Decahydrobenzene can be synthesized through various methods, including catalytic hydrogenation of benzene, thermal cracking of naphthalene, and pyrolysis of petroleum. The most common method of synthesis is the catalytic hydrogenation of benzene, which involves the use of a catalyst such as palladium or platinum to reduce benzene to decahydrobenzene.
Aplicaciones Científicas De Investigación
Decahydrobenzene has been extensively studied for its potential applications in various fields of science. In chemistry, it is used as a solvent for various organic reactions, and as a starting material for the synthesis of other compounds. In biology, it has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer therapy. In medicine, it has been studied for its potential use as a drug delivery system, due to its ability to penetrate cell membranes.
Propiedades
Número CAS |
16434-58-5 |
|---|---|
Nombre del producto |
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene |
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1,4,4a,5,6,7,8,11,12,12b-decahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H22/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,13,17H,5-12H2 |
Clave InChI |
SEICIFOZFBSFDJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3=C(C2)CC=CC3)C4C1CC=CC4 |
SMILES canónico |
C1CC2=C(CC3=C(C2)CC=CC3)C4C1CC=CC4 |
Sinónimos |
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenz[a]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



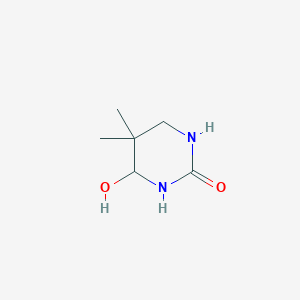
![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)
